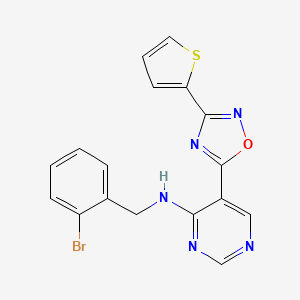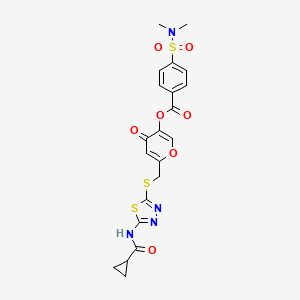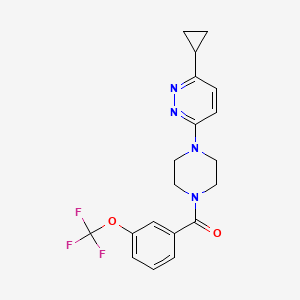
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyridazine rings are likely to provide a rigid, planar structure, while the trifluoromethoxyphenyl group could add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring is known to participate in reactions with acids and bases, while the pyridazine ring can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could make the compound more lipophilic, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Activities
Research on derivates similar to "(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone" has demonstrated significant anticancer and antituberculosis properties. For instance, studies on piperazine derivatives have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. These compounds exhibit potential as therapeutic agents due to their ability to inhibit the growth of cancerous cells and Mycobacterium tuberculosis, suggesting a promising area for further research in the development of new treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Tubulin Polymerization Inhibitors
Certain derivatives have been identified as highly potent inhibitors of tubulin polymerization, showing excellent antiproliferative properties against various cancer cell lines. These compounds, by binding efficiently to β-tubulin at the colchicine binding site, induce G2/M phase cell cycle blockade, highlighting their potential as novel agents for cancer therapy (Prinz et al., 2017).
Histamine H3 Receptor Antagonists
Research has also focused on phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists, which have been characterized for their potential in promoting wakefulness. This research underscores the therapeutic potential of these compounds in treating disorders associated with excessive sleepiness, leading to the identification of two candidates for clinical development (Letavic et al., 2015).
Enzyme Inhibition and Interaction with Metal Ions
Compounds with related structures have been synthesized and evaluated for their enzyme inhibitory potentials, showing moderate inhibition against enzymes such as acetyl and butyrylcholinesterase. This suggests their utility in exploring treatments for neurodegenerative diseases like Alzheimer's. Additionally, these compounds have been studied for their interactions with metal ions, indicating their potential in creating new coordination complexes (Hassan et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-19(21,22)28-15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLDZYLLQKLFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
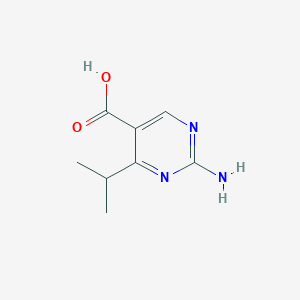
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2871086.png)
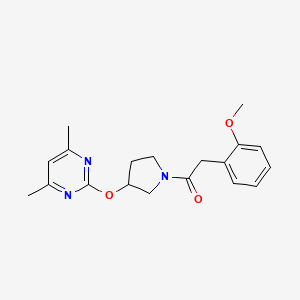
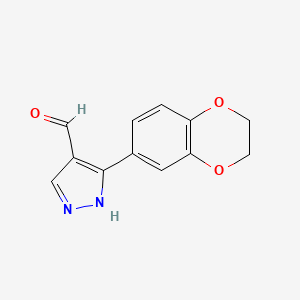
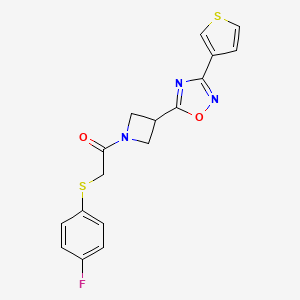
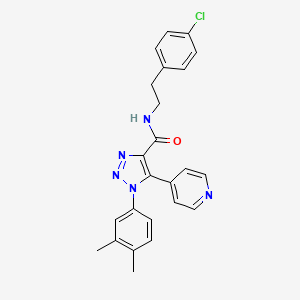
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)
![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)

![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)


